Fosfomycin (R)-1-phenethylamine monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fosfomycin ®-1-phenethylamine monohydrate is a derivative of fosfomycin, a broad-spectrum antibiotic primarily used to treat bacterial infections, particularly urinary tract infections . Fosfomycin is known for its unique mechanism of action, low toxicity, and broad-spectrum antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fosfomycin can be synthesized through various chemical routes. One common method involves the reaction of epichlorohydrin with phosphorous acid, followed by cyclization to form the epoxide ring . The resulting compound is then reacted with ®-1-phenethylamine to form Fosfomycin ®-1-phenethylamine monohydrate .
Industrial Production Methods
Industrial production of fosfomycin typically involves fermentation processes using Streptomyces species, followed by chemical modification to produce the desired derivative . The fermentation process is optimized to maximize yield and purity, and the final product is purified through crystallization and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Fosfomycin ®-1-phenethylamine monohydrate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: Reduction reactions can open the epoxide ring, leading to different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Diols: Formed through oxidation of the epoxide ring.
Alcohol Derivatives: Result from reduction reactions.
Substituted Products: Various substituted compounds are formed through nucleophilic substitution.
Scientific Research Applications
Fosfomycin ®-1-phenethylamine monohydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study epoxide ring-opening reactions and nucleophilic substitution.
Medicine: Used in the treatment of urinary tract infections and other bacterial infections.
Industry: Employed in the development of new antibiotics and as a reference standard in analytical chemistry.
Mechanism of Action
Fosfomycin ®-1-phenethylamine monohydrate exerts its antibacterial effects by inhibiting the enzyme MurA, which is essential for bacterial cell wall synthesis . This inhibition prevents the formation of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death . The compound targets both Gram-positive and Gram-negative bacteria, making it effective against a broad range of bacterial pathogens .
Comparison with Similar Compounds
Similar Compounds
Phosphomycin: Another phosphonate antibiotic with a similar mechanism of action.
Fosfomycin Tromethamine: A salt form of fosfomycin used for oral administration.
Fosfomycin Calcium: Another salt form used for intravenous administration.
Uniqueness
Fosfomycin ®-1-phenethylamine monohydrate is unique due to its specific chemical structure, which includes an epoxide ring and a phenethylamine moiety . This structure contributes to its distinct pharmacokinetic properties and broad-spectrum antibacterial activity . Additionally, its ability to inhibit MurA makes it a valuable tool in the fight against antibiotic-resistant bacteria .
Properties
CAS No. |
65794-75-4 |
---|---|
Molecular Formula |
C11H20NO5P |
Molecular Weight |
277.25 g/mol |
IUPAC Name |
[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid;(1R)-1-phenylethanamine;hydrate |
InChI |
InChI=1S/C8H11N.C3H7O4P.H2O/c1-7(9)8-5-3-2-4-6-8;1-2-3(7-2)8(4,5)6;/h2-7H,9H2,1H3;2-3H,1H3,(H2,4,5,6);1H2/t7-;2-,3+;/m10./s1 |
InChI Key |
XDXCFDPDYZSCAG-YTBDAQBXSA-N |
Isomeric SMILES |
C[C@H]1[C@H](O1)P(=O)(O)O.C[C@H](C1=CC=CC=C1)N.O |
Canonical SMILES |
CC1C(O1)P(=O)(O)O.CC(C1=CC=CC=C1)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.